N-(3,4-dimethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole moiety with a sulfonyl group and an acetamide linkage, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole core is then sulfonylated using a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.
Acetamide Formation: The final step involves the acylation of the sulfonylated indole with an acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the sulfonyl group can form hydrogen bonds, facilitating binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
4-Methoxyphenethylamine: A phenethylamine derivative with a methoxy group.
N-(1,3-Benzothiazol-2-yl)-4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: A complex compound with a benzothiazole moiety.
Uniqueness
N-(3,4-dimethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is unique due to its combination of an indole core with a sulfonyl group and an acetamide linkage. This structure provides a distinct set of chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S/c1-18-8-11-21(12-9-18)17-32(30,31)25-15-28(24-7-5-4-6-23(24)25)16-26(29)27-22-13-10-19(2)20(3)14-22/h4-15H,16-17H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKWBDGRYQMIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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